

Temsavir: A Technical Guide to its Antiviral Spectrum of Activity

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Compound of Interest

Compound Name: Temsavir

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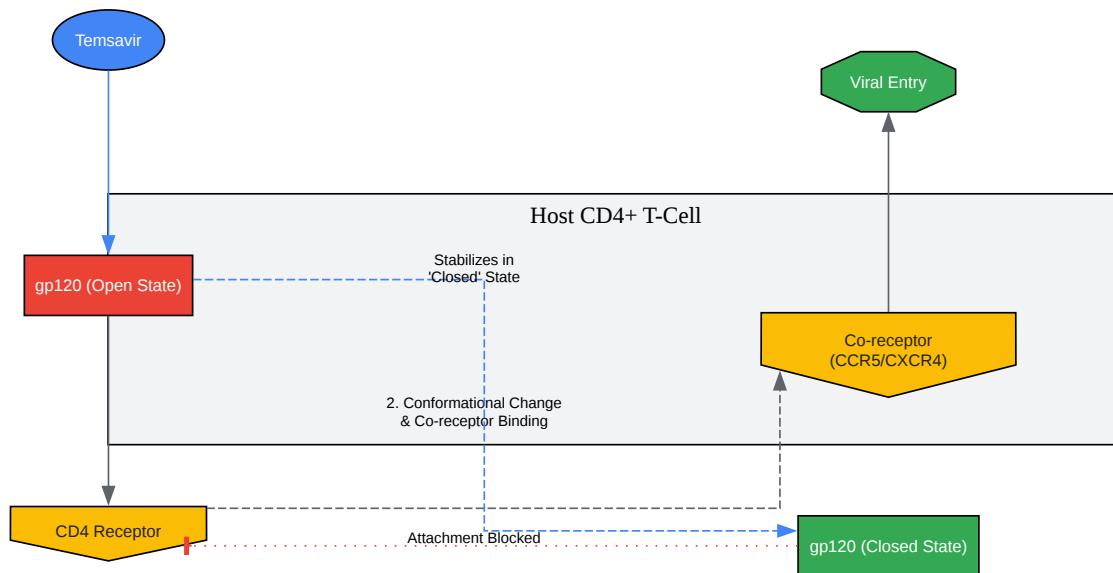
Introduction

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that presents a novel mechanism of action against the virus.^{[1][2][3]} It is the active moiety of the prodrug **Fostemsavir** (BMS-663068), which was developed to improve solubility and bioavailability.^[2] ^{[4][5]} **Fostemsavir** is converted to **Temsavir** by alkaline phosphatase at the gut epithelium.^[2] ^[5] This guide provides a detailed overview of **Temsavir**'s antiviral activity, mechanism of action, resistance profile, and the experimental protocols used for its evaluation.

Mechanism of Action

Temsavir exerts its antiviral effect by directly targeting the HIV-1 envelope glycoprotein gp120. ^{[5][6][7]} It binds to a conserved pocket within gp120, adjacent to the CD4 binding site.^{[2][6][7]} This binding event locks the gp120 trimer in a "closed," pre-fusion conformation.^{[5][6][8]} By stabilizing this state, **Temsavir** prevents the conformational changes necessary for gp120 to engage with the host cell's CD4 receptor, thereby blocking the initial and most critical step of viral attachment and entry.^{[2][4][6][7]}

This unique mechanism is effective against both CCR5- and CXCR4-tropic HIV-1 strains.^{[7][9]} At higher concentrations, **Temsavir** stoichiometrically blocks CD4 binding. At lower, sub-saturating concentrations, it still inhibits viral entry by stabilizing the trimer against the conformational rearrangements required for the fusion machinery to activate.^[4]



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Caption: Temsavir's mechanism of action, blocking HIV-1 attachment.

Antiviral Spectrum of Activity

Temsavir's activity is highly specific to HIV-1.^[4] It has demonstrated potent, broad-spectrum activity against a wide range of HIV-1 laboratory strains and clinical isolates, including multiple clades.^[10]

In Vitro Activity Against HIV-1

Temsavir consistently exhibits low nanomolar to sub-nanomolar potency against the majority of HIV-1 isolates.^{[1][10]}

Virus Strain / Isolate	Cell Type	Potency Metric	Value	Reference(s)
Laboratory-adapted LAI strain	MT-2 Cells	EC50	0.7 ± 0.4 nM	[1]
Various Clinical Isolates	PBMCs	IC50	Sub-nM to >0.1 μM	[1]
Most Susceptible Isolate	-	EC50	0.01 nM	[1]
Least Susceptible Isolate	-	EC50	>2,000 nM	[1]
JR-FL gp120 (biochemical)	ELISA	Kd	0.83 nM	[4]
JR-FL gp120 (biochemical)	ELISA	IC50	14 nM	[4]

Activity Against Drug-Resistant Strains

A key feature of **Temsavir** is its lack of cross-resistance with other existing antiretroviral (ARV) classes.[7][8] It retains activity against HIV-1 isolates that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase inhibitors.[7][10] There is also no cross-resistance with other entry inhibitors like the CCR5 antagonist maraviroc or the CD4-directed attachment inhibitor ibalizumab.[11][12]

Activity Against Other Viruses

Screening against a panel of other RNA and DNA viruses has established **Temsavir's** specificity for HIV-1. No significant antiviral activity has been observed against HIV-2, simian immunodeficiency virus (SIV), or other unrelated viruses.[4][13]

Virus	Activity	Reference(s)
HIV-2	Inactive (EC50 >200 μ M)	[4]
Simian Immunodeficiency Virus (SIV)	Inactive (EC50 >200 μ M)	[4]
Vesicular Stomatitis Virus (VSV)	Inactive	[13]
Respiratory Syncytial Virus (RSV)	Inactive	[13]
Influenza	Inactive	[13]
Human Cytomegalovirus (HCMV)	Inactive	[13]

Cytotoxicity Profile

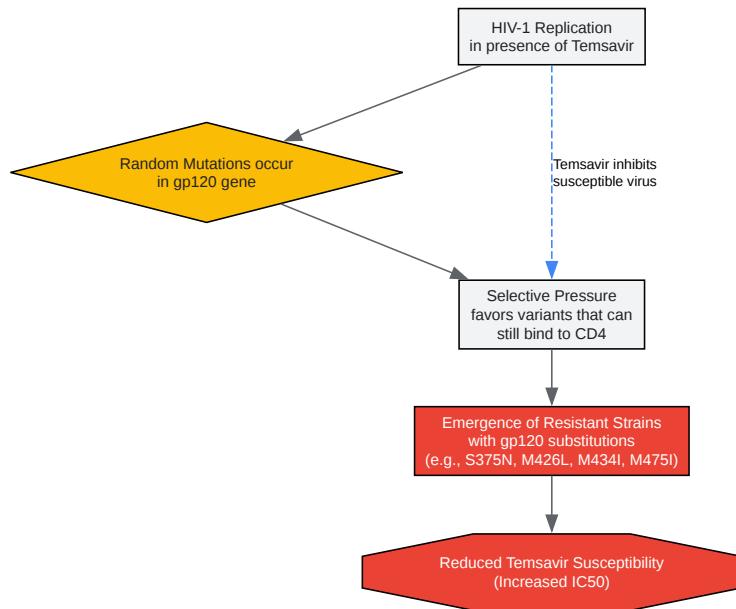
Temsavir demonstrates low in vitro cytotoxicity across a wide range of human cell lines, resulting in a favorable therapeutic index.[1][4]

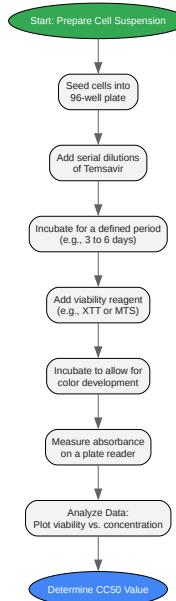
Cell Line	Tissue of Origin	Cytotoxicity Metric (CC50)	Reference(s)
MT-2	T lymphocytes	>200 μ M	[1]
PM1	T lymphocytes	105 μ M	[1]
PBMCs	Peripheral Blood	192 μ M	[1]
HEK293	Kidney	>200 μ M	[1]
HepG2	Liver	>200 μ M	[1]
HeLa	Cervix	>200 μ M	[1]
SK-N-MC	Neuroepithelium	>200 μ M	[1]

Resistance Profile

Resistance to **Temsavir** is associated with specific amino acid substitutions within the HIV-1 gp120 protein.^{[5][7]} These mutations typically emerge under selective pressure and map to the binding region of the drug.^[7]

Key resistance-associated substitutions have been identified at positions S375, M426, M434, and M475 in gp120.^{[7][8]} More recently, a substitution at position T202 has also been described.^[8] The presence of these mutations can lead to a significant increase in the IC₅₀ value, indicating reduced susceptibility to the drug.^{[7][14]}





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